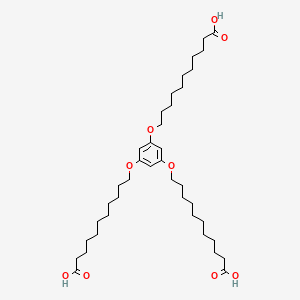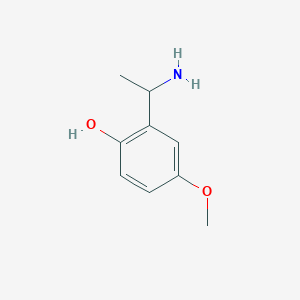
2-(1-Aminoethyl)-4-methoxyphenol
説明
Synthesis Analysis
The synthesis of enantiomerically enriched 2-(1-aminoethyl)phenols has been probed via three different routes . The first route centers on diastereoselective nucleophile addition to chiral imines. The second route involves the enantioselective reduction of a ketone followed by nucleophilic substitution. The third route involves a diastereoselective imine reduction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-(1-aminoethyl)phenols include diastereoselective nucleophile addition to chiral imines, enantioselective reduction of a ketone followed by nucleophilic substitution, and diastereoselective imine reduction .科学的研究の応用
Atmospheric Reactivity of Methoxyphenols
Methoxyphenols, emitted from lignin pyrolysis, are potential tracers for biomass burning, with their atmospheric reactivity gaining attention. Studies suggest that reactions with OH and NO3 radicals are predominant degradation pathways, also contributing to secondary organic aerosol (SOA) formation. Future research should focus on experimental simulations and assessing the ecotoxicity of degradation products in atmospheric aging of biomass-burning plumes (Liu, Chen, & Chen, 2022).
Bioactive Potential of Methoxyphenol Derivatives
4′-Geranyloxyferulic acid, a derivative of methoxyphenol, has been highlighted for its anti-inflammatory and anti-tumor potential. Its effectiveness as a dietary colon cancer chemopreventive agent in vivo suggests a promising avenue for further exploration of methoxyphenol derivatives in cancer prevention and treatment strategies (Epifano, Fiorito, Taddeo, & Genovese, 2015).
Protein–Phenolic Interactions
The interaction between proteins and phenolic compounds, including methoxyphenols, affects both compounds' structural, functional, and nutritional properties. This interaction can lead to changes in protein and phenolic compound structures, influencing their bioavailability and health effects. Further investigation into these interactions could improve food processes and health benefits to consumers (Ozdal, Çapanoğlu, & Altay, 2013).
Anticancer Properties
Research into the anticancer properties of eugenol, a methoxyphenol, suggests it may induce cell death, inhibit migration, and prevent angiogenesis in various cancer cell lines. This opens up potential uses for methoxyphenols as adjunct therapies to enhance the effectiveness of conventional chemotherapy with reduced toxicity (Zari, Zari, & Hakeem, 2021).
作用機序
Target of Action
It is structurally similar to metaraminol , a potent sympathomimetic amine that acts predominantly at alpha adrenergic receptors and also stimulates the release of norepinephrine .
Mode of Action
Based on its structural similarity to metaraminol, it may act through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist, consequently increasing systemic blood pressure (both systolic & diastolic) . Its effect is thought to be associated with the inhibition of adenyl cyclase which leads to an inhibition of the production of cAMP .
Biochemical Pathways
Metaraminol, a structurally similar compound, is known to affect the adrenergic signaling pathway .
Result of Action
Based on its structural similarity to metaraminol, it may increase both systolic and diastolic blood pressure .
特性
IUPAC Name |
2-(1-aminoethyl)-4-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(10)8-5-7(12-2)3-4-9(8)11/h3-6,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKMMTUNVKTMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[3-(aminomethyl)phenyl]-4-methylbenzamide](/img/structure/B3306346.png)
![N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide](/img/structure/B3306349.png)
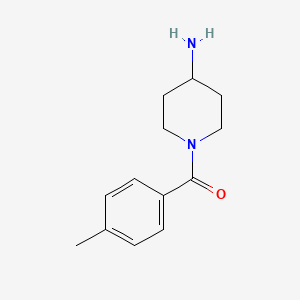
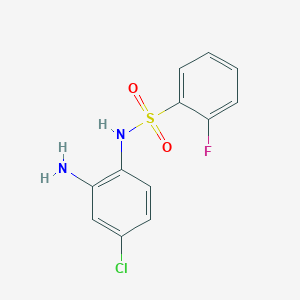

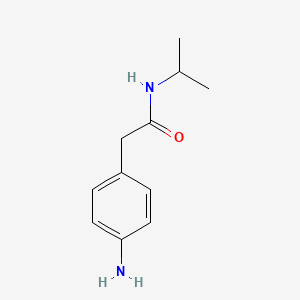
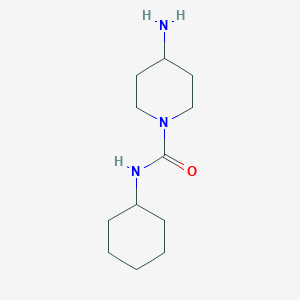
![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid](/img/structure/B3306400.png)
![[(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B3306403.png)
![6-Bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306412.png)
![(3aR,6aS)-tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3306414.png)
